molecular formula C23H27N3O3S2 B2955502 1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one CAS No. 941878-30-4

1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one

Cat. No. B2955502
CAS RN: 941878-30-4
M. Wt: 457.61
InChI Key: SHYOJRNDXDZQIS-UHFFFAOYSA-N
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Description

1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one is a useful research compound. Its molecular formula is C23H27N3O3S2 and its molecular weight is 457.61. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

The compound 1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one, due to its structural similarity to polyfunctional substituted 1,3-thiazoles, may have potential applications in anticancer research. Studies on similar compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle have shown effectiveness against various cancer cell lines, including lungs, kidneys, CNS, ovaries, prostate, and breast cancer, epithelial cancer, leukemia, and melanoma. The effectiveness of these compounds highlights the potential of structurally related compounds like 1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one in anticancer evaluations (Kostyantyn Turov, 2020).

Antimicrobial Activity

Compounds with piperazine substituents, similar to 1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one, have been synthesized and evaluated for their antimicrobial activity. Such compounds have shown promising results against a range of bacteria (Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, Proteus vulgaris, Shigella flexneri) and fungi (Aspergillus niger, Candida albicans, Aspergillus fumigatus, Aspergillus clavatus). This suggests potential applications of 1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one in the development of new antimicrobial agents (Divyesh Patel et al., 2012).

Neuroprotective Properties

The neuroprotective properties of compounds structurally related to 1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one have been explored. A compound named SP-04, designed to offer a multi-target therapeutic neuroprotective approach for Alzheimer's disease (AD), demonstrates the potential of such molecules. SP-04 shows acetylcholinesterase inhibition and neuroprotective effects against various toxicities, suggesting a similar potential for 1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one in neuroprotective research (L. Lecanu et al., 2010).

Enzyme Inhibition

The synthesis and evaluation of similar compounds indicate their potential as enzyme inhibitors. Specifically, the inhibition of the MurB enzyme, which is involved in bacterial cell wall synthesis, has been studied. Compounds with structural features similar to 1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one have shown significant inhibitory activity, suggesting a potential application in the development of antibacterial agents targeting the MurB enzyme (Ahmed E. M. Mekky & S. Sanad, 2020).

properties

IUPAC Name

4-(benzenesulfonyl)-1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2/c1-17-15-18(2)22-20(16-17)30-23(24-22)26-12-10-25(11-13-26)21(27)9-6-14-31(28,29)19-7-4-3-5-8-19/h3-5,7-8,15-16H,6,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYOJRNDXDZQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one

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